Decahydronaphtho[2,3-b]oxirene
Overview
Description
Decahydronaphtho[2,3-b]oxirene is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Decahydronaphtho[2,3-b]oxirene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decahydronaphtho[2,3-b]oxirene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stabilization and Structure Analysis : The study of substituted oxirenes, including Decahydronaphtho[2,3-b]oxirene, has revealed insights into their stability and structural properties. These compounds, due to their unique bonding characteristics, have been a subject of theoretical and computational studies to understand their chemical bonding nature (Fowler et al., 1994).
Synthesis and Crystallography : Research on limonoid-type triterpenes, which includes compounds like 7-Deacetylgedunin, structurally related to Decahydronaphtho[2,3-b]oxirene, has been significant. These studies involve the synthesis and crystallographic analysis of such compounds, contributing to the understanding of their molecular geometry and potential applications (Ravangpai et al., 2010).
Theoretical Investigations : Theoretical research on benzooxirene, naphthooxirenes, and anthraceneoxirenes, closely related to Decahydronaphtho[2,3-b]oxirene, has been conducted to investigate the stabilization of the oxirene system in these compounds. Such studies are crucial for understanding the potential chemical reactivity and stability of these molecules (Lewars, 2000).
Autoignition Characteristics : Research on the autoignition characteristics of Decalin (Decahydronaphthalene), a compound structurally similar to Decahydronaphtho[2,3-b]oxirene, has implications in fuel science. Understanding the chemical kinetics and combustion properties of such compounds is essential for the development of surrogate models for transportation fuels (Wang et al., 2018).
Toxicological Studies : There have been studies on the toxicological effects of Decalin, related to Decahydronaphtho[2,3-b]oxirene, specifically focusing on its impact on renal health and potential carcinogenicity. Such research is critical for assessing the safety and environmental impact of industrial solvents (Dill et al., 2003).
Density Functional Theory Analysis : The assessment of density functional theory for predicting the nature of oxirene stationary points contributes to the broader understanding of these compounds’ stability and reactivity, which is relevant for Decahydronaphtho[2,3-b]oxirene (Mawhinney & Goddard, 2003).
properties
IUPAC Name |
1a,2,2a,3,4,5,6,6a,7,7a-decahydronaphtho[2,3-b]oxirene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h7-10H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOKLVGYVIWSPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC3C(O3)CC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943948 | |
Record name | Decahydronaphtho[2,3-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydronaphtho[2,3-b]oxirene | |
CAS RN |
21399-51-9 | |
Record name | Decahydronaphtho(2,3-b)oxirene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021399519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decahydronaphtho[2,3-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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